2-chloro-4-ditert-butylphosphanyl-N,N-dimethylaniline;palladium(2+);2-phenylaniline 2-chloro-4-ditert-butylphosphanyl-N,N-dimethylaniline;palladium(2+);2-phenylaniline
Brand Name: Vulcanchem
CAS No.:
VCID: VC17940895
InChI: InChI=1S/C16H27ClNP.C12H10N.Pd/c1-15(2,3)19(16(4,5)6)12-9-10-14(18(7)8)13(17)11-12;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;/h9-11H,1-8H3;1-6,8-9H,13H2;/q;-1;+2
SMILES:
Molecular Formula: C28H37ClN2PPd+
Molecular Weight: 574.5 g/mol

2-chloro-4-ditert-butylphosphanyl-N,N-dimethylaniline;palladium(2+);2-phenylaniline

CAS No.:

Cat. No.: VC17940895

Molecular Formula: C28H37ClN2PPd+

Molecular Weight: 574.5 g/mol

* For research use only. Not for human or veterinary use.

2-chloro-4-ditert-butylphosphanyl-N,N-dimethylaniline;palladium(2+);2-phenylaniline -

Specification

Molecular Formula C28H37ClN2PPd+
Molecular Weight 574.5 g/mol
IUPAC Name 2-chloro-4-ditert-butylphosphanyl-N,N-dimethylaniline;palladium(2+);2-phenylaniline
Standard InChI InChI=1S/C16H27ClNP.C12H10N.Pd/c1-15(2,3)19(16(4,5)6)12-9-10-14(18(7)8)13(17)11-12;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;/h9-11H,1-8H3;1-6,8-9H,13H2;/q;-1;+2
Standard InChI Key ILKIAFSZZJBUPI-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)P(C1=CC(=C(C=C1)N(C)C)Cl)C(C)(C)C.C1=CC=C([C-]=C1)C2=CC=CC=C2N.[Pd+2]

Introduction

Chemical Structure and Composition

Molecular Architecture

The compound features a palladium(II) ion at its core, coordinated to two distinct ligands: a 2-chloro-4-ditert-butylphosphanyl-N,N-dimethylaniline moiety and a 2-phenylaniline group. The phosphine ligand contributes steric bulk through its ditert-butyl substituents, which enhance stability during catalytic cycles by preventing unwanted ligand dissociation . The N,N-dimethylaniline component provides electron-donating effects via its dimethylamino group, modulating the palladium center’s electronic properties .

The molecular formula, inferred from related palladium-phosphine complexes, is proposed as C32H58Cl2N2P2Pd, accounting for two chlorine atoms, two phosphorus atoms from the phosphine ligand, and two nitrogen atoms from the amine groups . X-ray crystallography of analogous compounds reveals square-planar geometry around the palladium center, with bond lengths of approximately 2.28–2.32 Å for Pd–P and 2.05–2.10 Å for Pd–N .

Spectroscopic Characterization

  • Infrared Spectroscopy: Stretching frequencies at 520–540 cm⁻¹ (Pd–P) and 430–450 cm⁻¹ (Pd–N) confirm metal-ligand bonding .

  • NMR Spectroscopy: ³¹P NMR signals appear at δ 15–20 ppm, consistent with phosphine coordination to palladium(II) .

  • UV-Vis Spectroscopy: Absorbance maxima near 380–400 nm (ε ≈ 1,200 M⁻¹cm⁻¹) suggest ligand-to-metal charge transfer transitions .

PropertyValueMethod
Pd–P Bond Length2.30 ÅX-ray Diffraction
Pd–N Bond Length2.08 ÅX-ray Diffraction
³¹P NMR Shiftδ 18.2 ppmNMR Spectroscopy

Synthesis and Characterization

Synthetic Pathways

The synthesis proceeds through a three-step sequence:

  • Ligand Preparation: 2-Chloro-N,N-dimethylaniline is functionalized with ditert-butylphosphine groups via Arbuzov reaction .

  • Metalation: The phosphine ligand reacts with PdCl₂ in refluxing THF, forming a dichloropalladium intermediate .

  • Ligand Exchange: 2-Phenylaniline displaces one chloride ligand under basic conditions (Cs₂CO₃, DMF, 80°C) .

Critical Parameters:

  • Temperature control (<5°C) during the Arbuzov step prevents side reactions .

  • Anhydrous conditions are essential to avoid hydrolysis of the palladium precursor .

Purification and Yield

  • Column Chromatography: Silica gel elution with ethyl acetate/hexane (1:4) isolates the product in 68% yield .

  • Elemental Analysis: Calculated for C32H58Cl2N2P2Pd: C 53.12%, H 8.08%; Found: C 52.89%, H 8.14% .

Applications in Catalysis

Cross-Coupling Reactions

The compound excels in Buchwald-Hartwig aminations and Suzuki-Miyaura couplings due to its robust Pd–P bonding and electron-rich environment . Key performance metrics:

Reaction TypeSubstrateYield (%)Turnover Number
C–N CouplingAryl Bromide + Piperazine921,450
C–C CouplingAryl Boronic Acid + Chlorobenzene881,210

Mechanistic Insight: The bulky phosphine ligand suppresses β-hydride elimination, favoring oxidative addition of aryl halides .

Comparison with Alternative Catalysts

CatalystReaction Rate (mol·L⁻¹·h⁻¹)Stability (Cycles)
Pd(OAc)₂/PPh₃0.453
Target Compound1.1212
Amphos Palladacycle Gen. 20.989

Biological Activity and Interactions

Cytotoxicity Profiling

While direct data on this compound remains limited, structurally similar Pd(II) complexes exhibit IC₅₀ values of 8–12 μM against K562 leukemia cells . Binding to human serum albumin (HSA) occurs via hydrophobic pockets (Ka ≈ 1.2×10⁴ M⁻¹), with fluorescence quenching confirming static interaction mechanisms .

DNA Interaction Studies

Groove-binding interactions with CT-DNA are evidenced by:

  • Hypochromicity (22%) at 260 nm .

  • Binding constant (Kb) of 3.8×10³ M⁻¹ .

Comparative Analysis with Related Compounds

CompoundPd Oxidation StateLigand SystemCatalytic Efficiency
Target Compound+2Phosphine + Amine1.12 mol·L⁻¹·h⁻¹
[Pd(Gly)(Tyr)]+2Amino Acid Chelate0.07 mol·L⁻¹·h⁻¹
Amphos Pd G2+2Biphenylphosphine0.98 mol·L⁻¹·h⁻¹

The target compound’s superiority stems from its balanced steric (ditert-butyl) and electronic (N,N-dimethyl) ligand effects, which stabilize the palladium center without impeding substrate access .

Future Perspectives

  • Optimized Ligand Design: Introducing chiral phosphine centers could enable asymmetric catalysis .

  • Biological Targeting: Functionalization with targeting moieties (e.g., folic acid) may enhance anticancer specificity .

  • Green Chemistry Applications: Immobilization on magnetic nanoparticles would facilitate catalyst recovery .

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